Cas no 1105238-92-3 (2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide)

2-(2-{[(3-Chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide is a specialized organic compound featuring a pyrimidinone core functionalized with a 3-chlorobenzylthio moiety and an N-cyclopentylacetamide side chain. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of the chlorophenyl group may enhance binding affinity in target interactions, while the cyclopentylacetamide moiety could improve pharmacokinetic properties. This compound is of interest for researchers exploring enzyme inhibitors or receptor modulators due to its heterocyclic framework and tailored substituents. Suitable for controlled synthetic applications, it requires handling under standard laboratory conditions to ensure stability and purity.
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide structure
1105238-92-3 structure
Product Name:2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
CAS No:1105238-92-3
MF:C18H20ClN3O2S
MW:377.888301849365
CID:6483559
PubChem ID:135952733
Update Time:2025-05-20

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
    • SR-01000922666-1
    • 1105238-92-3
    • 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
    • SR-01000922666
    • 2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-cyclopentylacetamide
    • AKOS024510151
    • F5485-0534
    • VU0644458-1
    • Inchi: 1S/C18H20ClN3O2S/c19-13-5-3-4-12(8-13)11-25-18-21-15(10-17(24)22-18)9-16(23)20-14-6-1-2-7-14/h3-5,8,10,14H,1-2,6-7,9,11H2,(H,20,23)(H,21,22,24)
    • InChI Key: WCMRSRUDLJTQQH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CSC1NC(C=C(CC(NC2CCCC2)=O)N=1)=O

Computed Properties

  • Exact Mass: 377.0964758g/mol
  • Monoisotopic Mass: 377.0964758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.9Ų

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5485-0534-2μmol
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
2μl
$85.5 2023-05-21
Life Chemicals
F5485-0534-5μmol
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
5μl
$94.5 2023-05-21
Life Chemicals
F5485-0534-1mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3
1mg
$81.0 2023-09-10
Life Chemicals
F5485-0534-2mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
2mg
$88.5 2023-05-21
Life Chemicals
F5485-0534-3mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
3mg
$94.5 2023-05-21
Life Chemicals
F5485-0534-4mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
4mg
$99.0 2023-05-21
Life Chemicals
F5485-0534-5mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
5mg
$103.5 2023-05-21

Additional information on 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide

Comprehensive Analysis of 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide (CAS No. 1105238-92-3)

The compound 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide, identified by its CAS No. 1105238-92-3, is a specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique pyrimidine core, a 3-chlorophenyl moiety, and a cyclopentylacetamide group, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its structural complexity and potential applications in modulating biological pathways.

In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. The pyrimidine scaffold in this compound is a common motif in drugs targeting enzymes like kinases and proteases, which are critical in diseases such as cancer and autoimmune disorders. The presence of the sulfanyl and cyclopentyl groups further enhances its binding affinity and selectivity, making it a promising candidate for further study.

From a synthetic chemistry perspective, the preparation of 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide involves multi-step organic transformations, including nucleophilic substitution and amide coupling reactions. These methods are well-documented in peer-reviewed literature, but optimizing yield and purity remains a challenge for industrial-scale production. Researchers often explore green chemistry approaches to improve sustainability, a topic gaining traction in the scientific community.

The compound's physicochemical properties, such as solubility, stability, and logP, are critical for its pharmacokinetic profile. Computational modeling and in silico studies have been employed to predict its behavior in biological systems, reducing the need for extensive in vitro testing. This aligns with the growing trend of AI-driven drug discovery, where machine learning algorithms accelerate the identification of viable drug candidates.

Another area of interest is the compound's potential role in epigenetic modulation. Pyrimidine derivatives are known to interact with DNA methyltransferases and histone deacetylases, making them valuable tools for studying gene expression. With the rise of personalized medicine, compounds like CAS No. 1105238-92-3 could pave the way for therapies tailored to individual genetic profiles.

In summary, 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide represents a versatile and scientifically significant molecule. Its applications span drug development, biochemical research, and computational chemistry, reflecting the interdisciplinary nature of modern science. As research progresses, this compound may unlock new possibilities in treating complex diseases and advancing our understanding of molecular interactions.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk